molecular formula C21H27N5 B2737122 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 861111-39-9

13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2737122
CAS No.: 861111-39-9
M. Wt: 349.482
InChI Key: UKEUXHLCEMUBJT-UHFFFAOYSA-N
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Description

13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound with a molecular formula of C22H27N5. This compound is known for its unique structure, which includes a pyrido[1,2-a]benzimidazole core, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-5-9-16-15(2)17(14-22)21-24-18-10-6-7-11-19(18)26(21)20(16)23-12-8-13-25(3)4/h6-7,10-11,23H,5,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEUXHLCEMUBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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